N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a tricyclic pyrroloquinoline derivative featuring a fused pyrrolo-quinoline core with a ketone group at position 4 and a furan-2-carboxamide substituent at position 6. Its structure combines a rigid tricyclic scaffold with a polar carboxamide group, which may influence both solubility and target binding.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-4-3-10-8-12(9-11-5-6-18(14)15(10)11)17-16(20)13-2-1-7-21-13/h1-2,7-9H,3-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQIJWKKBBPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an EGFR inhibitor . It binds to the EGFR, blocking the activation of the receptor and the subsequent signal transduction pathway, which leads to inhibition of cell growth and proliferation.
Biochemical Pathways
The EGFR pathway is a complex network that includes the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR sub-pathways. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death.
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound belongs to the class of pyrrolopyridine derivatives and features a unique fused ring system combining pyrrole and quinoline moieties. The molecular formula is CHNO, with a molecular weight of approximately 256.26 g/mol. Its structure is integral to its biological activity as it may influence binding interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity:
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and survival pathways. Studies suggest that this compound may modulate signaling pathways associated with cancer progression.
- For instance, derivatives of pyrrolopyridines have been explored for their ability to inhibit specific kinases involved in tumor growth.
2. Anti-inflammatory Properties:
- The compound may interact with bromodomain-containing proteins (BCPs), which are implicated in inflammatory responses. Inhibition of BCPs can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
3. Enzyme Inhibition:
- Preliminary studies indicate that this compound may act as an inhibitor of various enzymes involved in disease processes. It is hypothesized that it could target specific receptors or enzymes associated with cancer and inflammatory pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
Binding Affinity Studies:
- Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinity of the compound to various receptors and enzymes. These studies suggest a selective interaction profile that could be exploited for therapeutic purposes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(4-cyanophenyl)-2-[4-(2,3-dihydroxypropyl)-phenoxy]acetamide | Structure | Selective A2A receptor antagonist |
| 7-Amino-[1,2,4]triazolo[4,3-a]pyridin derivatives | Structure | Anticancer properties |
| 1-Methylpyrrole derivatives | Structure | Antimicrobial activity |
The distinct combination of the pyrrolopyridine framework with the furan carboxamide moiety may confer unique pharmacological properties compared to other compounds in this class.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
Case Study 1: Anticancer Activity
- A study investigating the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways involved in cell survival.
Case Study 2: Anti-inflammatory Effects
- In vitro assays showed that treatment with this compound significantly reduced the production of inflammatory cytokines in activated macrophages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Quinoline Core
Substituents on the quinoline ring significantly alter physicochemical and biological properties. For example:
- Hydroxy/Methoxy Groups : 6-Hydroxy-2-methyl analogs (e.g., compounds in ) exhibit enhanced diuretic activity due to hydrogen-bonding interactions with renal targets .
- Ethoxy Groups: 8-Ethoxy derivatives (e.g., 8-ethoxy-4,4,6-trimethyl-pyrroloquinoline dione) show higher melting points (~274.14 g/mol) and improved crystallinity compared to the target compound .
Variations in the Carboxamide Substituent
The nature of the carboxamide group profoundly impacts bioactivity:
- Furan-2-carboxamide : The target compound’s furan ring may confer selectivity toward cytochrome P450 (CYP) enzymes, as seen in related 8-(furan-2-carbonyl) derivatives (e.g., compound 15b in ), which inhibit CYP17A1 with IC₅₀ values <1 μM .
- Arylalkyl Groups : N-(2-Furylmethyl) and N-(2-thienylmethyl) analogs () demonstrate diuretic activity comparable to hydrochlorothiazide at 10 mg/kg, suggesting that heteroaromatic substituents enhance renal effects .
- Bulky Alkyl Chains : N-(Cyclohexylmethyl) derivatives exhibit reduced solubility but prolonged metabolic stability, highlighting a trade-off between lipophilicity and pharmacokinetics .
Hybrid Derivatives with Thiazolidinone Moieties
Compounds like (Z)-2-thioxo-5-(4,4,6-trimethyl-pyrroloquinolinylidene)thiazolidin-4-ones () incorporate thiazolidinone rings, increasing molecular complexity and hydrogen-bonding capacity. These hybrids show antimicrobial activity (MIC: 2–16 μg/mL against S.
Key Research Findings
Diuretic Activity: N-(arylalkyl)-pyrroloquinoline carboxamides () outperform hydrochlorothiazide in rat models, with ED₅₀ values <5 mg/kg. The target compound’s furan group may reduce nephrotoxicity compared to thienylmethyl analogs .
Synthetic Accessibility: The target compound can be synthesized via amidation of pyrroloquinoline-8-amine with furan-2-carbonyl chloride, similar to methods in and (yields: 72–94%) .
Solubility Challenges : Unlike ethoxy or hydroxy derivatives, the furan-2-carboxamide group may reduce aqueous solubility due to its planar, hydrophobic nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
